

physical and chemical properties of 2-Chloro-N,N-dimethylethanamine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-N,N-dimethylethanamine

Cat. No.: B085670

[Get Quote](#)

An In-depth Technical Guide to **2-Chloro-N,N-dimethylethanamine** and its Hydrochloride Salt

Abstract

This technical guide provides a comprehensive analysis of **2-Chloro-N,N-dimethylethanamine** and its more commonly utilized hydrochloride salt. As a pivotal intermediate in organic synthesis, particularly within the pharmaceutical industry, a thorough understanding of its properties is essential for researchers and drug development professionals. This document moves beyond a simple recitation of data, offering insights into the causal relationships between its structure, reactivity, and application. We will explore its physicochemical properties, core reactivity—centered on the in-situ formation of the reactive aziridinium ion—synthesis protocols, analytical methodologies for its quantification as a potential genotoxic impurity, and critical safety protocols. The aim is to equip scientists with the expert knowledge required for its effective and safe utilization in research and manufacturing.

Chemical Identity and Nomenclature

2-Chloro-N,N-dimethylethanamine is a tertiary amino compound that is most frequently handled and stored in its more stable hydrochloride salt form to mitigate the reactivity and volatility of the free base.^[1] Precise identification is critical for regulatory compliance and scientific accuracy.

Identifier	2-Chloro-N,N-dimethylethanamine (Free Base)	2-Chloro-N,N-dimethylethanamine HCl (Salt)
IUPAC Name	2-chloro-N,N-dimethylethanamine[2]	2-chloro-N,N-dimethylethanamine;hydrochloride[3][4]
CAS Number	107-99-3[2][5][6][7][8]	4584-46-7[1][3][8][9]
Molecular Formula	C ₄ H ₁₀ ClN[2][5][6][7][10]	C ₄ H ₁₁ Cl ₂ N[1][3][8]
Molecular Weight	107.58 g/mol [5][6][7]	144.04 g/mol [1][3]
Common Synonyms	(2-Chloroethyl)dimethylamine, Dimethylaminoethyl chloride, Nitrogen half mustard[5][6][10][11]	2-(Dimethylamino)ethyl chloride hydrochloride, DMC HCl[3][12][13]
InChI Key	WQMAANNAZKNUDL-UHFFFAOYSA-N[2][6][10]	LQLJZSJCRYTKTP-UHFFFAOYSA-N[3][4][14]

Physicochemical Properties

The choice between the free base and the hydrochloride salt for a given application is dictated by their distinct physical properties. The free base is a liquid at room temperature, while the hydrochloride salt is a crystalline solid, offering superior handling and stability.[11]

Property	2-Chloro-N,N-dimethylethanamine (Free Base)	2-Chloro-N,N-dimethylethanamine HCl (Salt)
Appearance	Colorless to pale yellow liquid ^{[7][11]}	White to beige crystalline powder or crystals ^{[1][9]}
Melting Point	N/A	201-204 °C ^[9]
Boiling Point	~58 °C @ 760 mmHg ^[7] (Note: Varies with pressure)	N/A
Flash Point	-11.2 °C ^[5]	Not applicable
Solubility	Soluble in water and polar organic solvents ^[11]	Soluble in water ^[15]
Stability	Reactive; undergoes cyclization	Stable solid, but hygroscopic ^{[1][9][15]}

The hydrochloride salt's hygroscopic nature necessitates storage in a dry, cool, and well-ventilated place with tightly sealed containers to prevent degradation and maintain purity.^{[9][15]} The solubility of both forms in polar solvents is a key attribute, facilitating their use in a variety of reaction conditions.^[11]

Core Reactivity: The Aziridinium Intermediate

The utility of **2-Chloro-N,N-dimethylethanamine** as an alkylating agent does not stem from the direct reactivity of the carbon-chlorine bond. Instead, its potency lies in the intramolecular cyclization to form the highly reactive N,N-dimethylaziridinium ion. This transformation is the cornerstone of its chemical behavior.

Under basic or neutral aqueous conditions, the lone pair of electrons on the tertiary amine nitrogen acts as an internal nucleophile, displacing the chloride ion to form a strained, three-membered aziridinium ring.^[16] This cation is a potent electrophile, readily attacked by external nucleophiles. This mechanism is significantly more favorable than a direct S_n2 attack on the primary alkyl chloride. The hydrochloride salt is largely unreactive, but upon neutralization, it forms the free base which can then cyclize.^[16]

Figure 1: Intramolecular cyclization and subsequent nucleophilic attack.

This two-step process is crucial for experimental design. Reactions are typically performed under basic conditions to generate the free amine, which then forms the reactive intermediate *in situ* for alkylation of the desired nucleophile (e.g., an alcohol, amine, or thiol).[16]

Synthesis Protocol

The industrial synthesis of **2-Chloro-N,N-dimethylethanamine** hydrochloride is most commonly achieved via the chlorination of 2-(Dimethylamino)ethanol using thionyl chloride (SOCl_2).[17][18] This method is efficient and utilizes readily available starting materials.

Causality of Protocol Choices:

- **Reagent Choice:** Thionyl chloride is an excellent chlorinating agent for alcohols because the byproducts (SO_2 and HCl) are gaseous, which helps drive the reaction to completion.[18]
- **Temperature Control:** The initial reaction is highly exothermic. Performing the addition of thionyl chloride at low temperatures (e.g., 5-15 °C) using an ice bath is critical to control the reaction rate and prevent the formation of undesired byproducts.[17]
- **Solvent:** While older procedures used solvents like benzene, modern approaches often use an excess of a solvent like absolute ethanol during workup. The ethanol serves to quench any remaining thionyl chloride and acts as a recrystallization solvent for the final product.[17][18]

Step-by-Step Methodology:

- **Reaction Setup:** Charge a reaction vessel equipped with a stirrer, thermometer, and dropping funnel with 2-(Dimethylamino)ethanol.
- **Cooling:** Cool the vessel in an ice-water bath to 5-15 °C.[17]
- **Chlorination:** Add thionyl chloride dropwise to the cooled 2-(Dimethylamino)ethanol, maintaining the temperature within the specified range. The molar ratio of thionyl chloride to the amino alcohol is typically between 1.05 and 1.2:1.[17]

- Reaction Completion: After the addition is complete, allow the mixture to stir until the reaction subsides.
- Workup: The reaction mixture is carefully transferred to a vessel containing absolute ethanol. This solution is heated to boiling to drive off gaseous byproducts and dissolve the product. [\[18\]](#)
- Isolation: The solution is filtered while hot to remove any insoluble materials. The filtrate is then cooled to induce crystallization of **2-Chloro-N,N-dimethylethanamine** hydrochloride.
- Drying: The resulting crystals are collected by filtration and dried under vacuum to yield the final product.

Figure 2: General workflow for the synthesis of DMC HCl.

Applications in Pharmaceutical Development

2-Chloro-N,N-dimethylethanamine is a quintessential building block in medicinal chemistry, primarily used to introduce the dimethylaminoethyl moiety ($-\text{CH}_2\text{CH}_2\text{N}(\text{CH}_3)_2$). [\[11\]](#) This functional group is prevalent in numerous classes of drugs, where it often serves to increase water solubility and/or interact with biological targets.

- Antihistamines: It is a key intermediate in the synthesis of first-generation antihistamines like Chlorpheniramine.[\[19\]](#)[\[20\]](#)
- Anticholinergics: Used in the synthesis of drugs such as Orphenadrine, an anticholinergic agent.[\[20\]](#)
- Calcium Channel Blockers: It is an essential reagent for producing Diltiazem.[\[16\]](#)
- Antidepressants: The related N,N-dimethylaminopropyl chloride is used for synthesizing tricyclic antidepressants like Clomipramine, highlighting the general utility of these chloroalkylamine reagents.[\[20\]](#)

The predictable reactivity of the aziridinium intermediate allows for the efficient alkylation of various nucleophilic scaffolds, making it a reliable tool for drug candidate synthesis.

Analytical Methodologies

Given that **2-Chloro-N,N-dimethylethanamine** is classified as a suspected mutagen, regulatory bodies impose strict limits on its presence as an impurity in final drug substances.[\[2\]](#) [\[19\]](#) Consequently, highly sensitive analytical methods are required for its detection and quantification at parts-per-million (ppm) levels.

Self-Validating System for Impurity Analysis: A robust analytical protocol must be specific, sensitive, accurate, and precise. The choice of technique depends on the matrix of the Active Pharmaceutical Ingredient (API).

- **Gas Chromatography-Mass Spectrometry (GC-MS):** This is a highly effective method, particularly for volatile impurities. The sample is derivatized or directly injected, separated by GC, and detected by MS, providing excellent specificity and sensitivity. A validated GC-MS method has been successfully used to quantify DMC HCl in Chlorpheniramine Maleate.[\[19\]](#)
- **Liquid Chromatography-Mass Spectrometry (LC-MS):** For less volatile APIs or when analyzing the reactive aziridinium ion, LC-MS is preferred. An LC-MS method using ion-exchange chromatography has been developed to simultaneously determine both DMC and its cyclized aziridinium ion (DMA) in diltiazem hydrochloride.[\[16\]](#)

Experimental Protocol Outline (Conceptual):

- **Standard Preparation:** Prepare a stock solution of **2-Chloro-N,N-dimethylethanamine HCl** of known concentration. Create a series of calibration standards by diluting the stock solution to cover the expected impurity range (e.g., 1-10 ppm).
- **Sample Preparation:** Accurately weigh the API sample and dissolve it in a suitable diluent.
- **Chromatographic Separation:** Inject the standards and samples into the chosen system (GC or LC). The chromatographic conditions (column, mobile phase/carrier gas, temperature program) must be optimized to achieve clear separation of the analyte from the API and other impurities.
- **Mass Spectrometric Detection:** Utilize Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for maximum sensitivity and specificity, monitoring for characteristic ions of the analyte.

- Quantification: Construct a calibration curve from the standard responses. Calculate the concentration of the impurity in the API sample based on this curve.
- Validation: The method must be validated according to ICH Q2(R1) guidelines, assessing parameters like specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.[\[19\]](#)

Figure 3: Conceptual workflow for impurity quantification.

Safety, Handling, and Toxicology

2-Chloro-N,N-dimethylethanamine and its hydrochloride salt are hazardous materials that must be handled with appropriate precautions. The free base is toxic if swallowed, and both forms can cause skin and eye irritation.[\[2\]](#)[\[21\]](#) Critically, the compound is suspected of causing genetic defects.[\[2\]](#)[\[14\]](#)[\[15\]](#)

Hazard Category	GHS Classification	Precautionary Measures
Acute Toxicity	H301/H302: Toxic or Harmful if swallowed. [2] [14]	P270: Do not eat, drink or smoke when using this product. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor. [15]
Skin/Eye Irritation	H315: Causes skin irritation. H319: Causes serious eye irritation. [2]	P280: Wear protective gloves/eye protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. [12] [15]
Mutagenicity	H341: Suspected of causing genetic defects. [2] [14]	P201/P202: Obtain special instructions before use and do not handle until all safety precautions have been read. [15]
Organ Toxicity	H373: May cause damage to organs through prolonged or repeated exposure. [14]	P260: Do not breathe dust/fume/gas/mist/vapors/spray. [15]
Environmental	H411/H412: Toxic or Harmful to aquatic life with long lasting effects. [15] [22]	P273: Avoid release to the environment. [15]

Handling and Storage Protocol:

- Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[\[12\]](#)[\[15\]](#)
- Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat. For handling powder, a respirator with a P2 (EN 143) cartridge is recommended.[\[12\]](#)

- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area, separate from incompatible materials. The hygroscopic nature of the hydrochloride salt requires protection from moisture.[1][9][15]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[15]

Conclusion

2-Chloro-N,N-dimethylethanamine is more than a simple alkylating agent; it is a versatile synthetic tool whose reactivity is elegantly governed by the in-situ formation of a strained aziridinium intermediate. Its hydrochloride salt provides a stable, easy-to-handle solid that is indispensable for introducing the dimethylaminoethyl group in pharmaceutical synthesis. However, its utility is balanced by significant health hazards, including suspected genotoxicity, mandating rigorous safety protocols and the use of highly sensitive analytical methods to control its presence in final products. This guide provides the foundational knowledge for scientists to leverage its synthetic potential while upholding the highest standards of safety and quality.

References

- Dimethylaminoethyl chloride - Solubility of Things. (n.d.). Vertex AI Search. Retrieved January 9, 2026.
- Cas 107-99-3, 2-Chloroethyldimethylamine - LookChem. (n.d.). LookChem.
- 2-(N,N-dimethylamino)ethyl chloride, hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. (n.d.). PharmaCompass.com.
- Chemical Properties of Ethanamine, 2-chloro-N,N-dimethyl- (CAS 107-99-3) - Cheméo. (n.d.). Cheméo.
- 2-Chloro-N,N-dimethylethylamine hydrochloride - All data taken at Pacific Northwest National Laboratory (PNNL). (2017). PNNL.
- 2-Chloro-N,N-dimethylethylamine | C4H10ClN | CID 7901 - PubChem. (n.d.). PubChem.
- 2-Chloro-N,N-dimethylethan-1-amine hydrochloride | Manasa Life Sciences. (n.d.). Manasa Life Sciences.
- The Essential Role of 2-Chloro-N,N-diethylethylamine Hydrochloride in Modern Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- 2-Chloroethyldimethylamine | CAS#:107-99-3 | Chemsoc. (n.d.). Chemsoc.
- Determination of N,N-dimethylaminoethyl chloride and the dimethylaziridinium ion at sub-ppm levels in diltiazem hydrochloride by LC-MS with electrospray ionisation. (n.d.). Journal

of Pharmaceutical and Biomedical Analysis.

- N,N-Dimethylaminoethyl chloride hydrochloride | C4H11Cl2N | CID 11636816 - PubChem. (n.d.). PubChem.
- Confirmation and Quantification of Genotoxic Impurity 2- Dimethylaminoethyl chloride hydrochloride (DMC HCl) by GCMS in Chlorpheniramine/Chlorphenamine Maleate - IOSR Journal. (n.d.). IOSR Journal.
- CN103408432A - Synthetic process of 2-dimethylaminoethyl chloride hydrochloride - Google Patents. (n.d.). Google Patents.
- FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - PMC - PubMed Central. (2024, September 2). PubMed Central.
- Ethanamine, 2-chloro-N,N-dimethyl- - the NIST WebBook. (n.d.). NIST.
- β -DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE - Organic Syntheses Procedure. (1951). Organic Syntheses.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2-Chloro-N,N-dimethylethylamine Hydrochloride | CymitQuimica [cymitquimica.com]
- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 3. 2-(N, N-dimethylamino)ethyl chloride, hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompas.com]
- 4. N,N-Dimethylaminoethyl chloride hydrochloride | C4H11Cl2N | CID 11636816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. lookchem.com [lookchem.com]
- 6. Ethanamine, 2-chloro-N,N-dimethyl- (CAS 107-99-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. guidechem.com [guidechem.com]
- 8. 2-Chloro-N,N-dimethylethan-1-amine hydrochloride | Manasa Life Sciences [manasalifesciences.com]
- 9. webbook.nist.gov [webbook.nist.gov]

- 10. Ethanamine, 2-chloro-N,N-dimethyl- [webbook.nist.gov]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. fishersci.com [fishersci.com]
- 13. 2-Chloro-N,N-dimethylethylamine hydrochloride - 1-Chloro-2-dimethylaminoethane hydrochloride, 2-(Dimethylamino)ethyl chloride hydrochloride [sigmaaldrich.com]
- 14. 2-Dimethylaminoethyl chloride hydrochloride, 99%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 15. assets.thermofisher.com [assets.thermofisher.com]
- 16. lib3.dss.go.th [lib3.dss.go.th]
- 17. CN103408432A - Synthetic process of 2-dimethylaminoethyl chloride hydrochloride - Google Patents [patents.google.com]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. iosrjournals.org [iosrjournals.org]
- 20. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 2-Chloroethyldimethylamine | CAS#:107-99-3 | Chemsoc [chemsoc.com]
- 22. 2-Chloroethyldimethylamine - Safety Data Sheet [chemicalbook.com]
- To cite this document: BenchChem. [physical and chemical properties of 2-Chloro-N,N-dimethylethanamine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b085670#physical-and-chemical-properties-of-2-chloro-n-n-dimethylethanamine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com